molecular formula C17H14N2O B12920096 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one CAS No. 80306-50-9

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one

Cat. No.: B12920096
CAS No.: 80306-50-9
M. Wt: 262.30 g/mol
InChI Key: JQKUUNOVBLZEOG-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction might proceed as follows:

    Starting Materials: Benzaldehyde, ethyl acetoacetate, and urea.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, at elevated temperatures (around 80-100°C).

    Procedure: The reactants are mixed and heated, leading to the formation of the pyrimidine ring through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Hydroxylated pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives with hydroxyl groups.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with three methyl groups.

    2-Phenylpyrimidine: A simpler pyrimidine with a single phenyl group.

    4-Hydroxy-2,3-diphenylpyrimidine: A hydroxylated derivative of the compound .

Uniqueness

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one is unique due to the specific arrangement of its methyl and phenyl groups, which can influence its chemical reactivity and potential applications. Compared to other pyrimidine derivatives, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80306-50-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

6-methyl-2,3-diphenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c1-13-12-16(20)19(15-10-6-3-7-11-15)17(18-13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

JQKUUNOVBLZEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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